

# Application Notes and Protocols: Flt3/chk1-IN-2 Kinase Activity Assay

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## Compound of Interest

Compound Name: *Flt3/chk1-IN-2*

Cat. No.: *B15138491*

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## Introduction

Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) are critical regulators in cell signaling pathways controlling cell proliferation, survival, and the DNA damage response.[1][2] Mutations in FLT3 are prevalent in acute myeloid leukemia (AML), making it a key therapeutic target.[1][3] CHK1 is a central component of the DNA damage response and has emerged as a target for anti-cancer therapies.[4][5] **Flt3/chk1-IN-2** is a potent dual inhibitor of both FLT3 and CHK1 kinases, offering a promising strategy for overcoming resistance to single-target FLT3 inhibitors in AML.[6][7] This document provides detailed protocols for assessing the kinase activity of FLT3 and CHK1 in the presence of **Flt3/chk1-IN-2**, along with relevant signaling pathway diagrams.

## Quantitative Data Summary

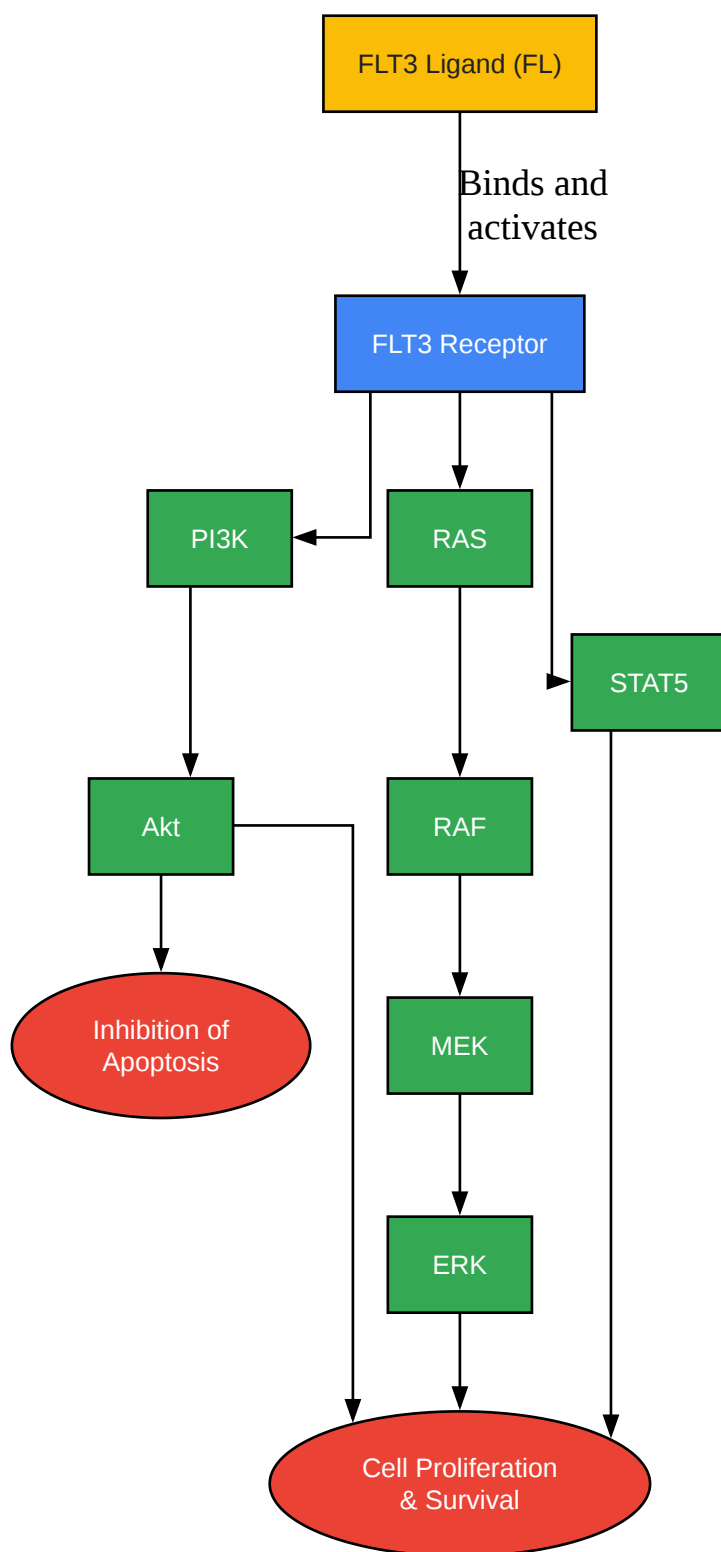
The inhibitory activity of **Flt3/chk1-IN-2** against its target kinases is summarized in the table below. This data is crucial for determining the appropriate concentration range for in vitro assays.

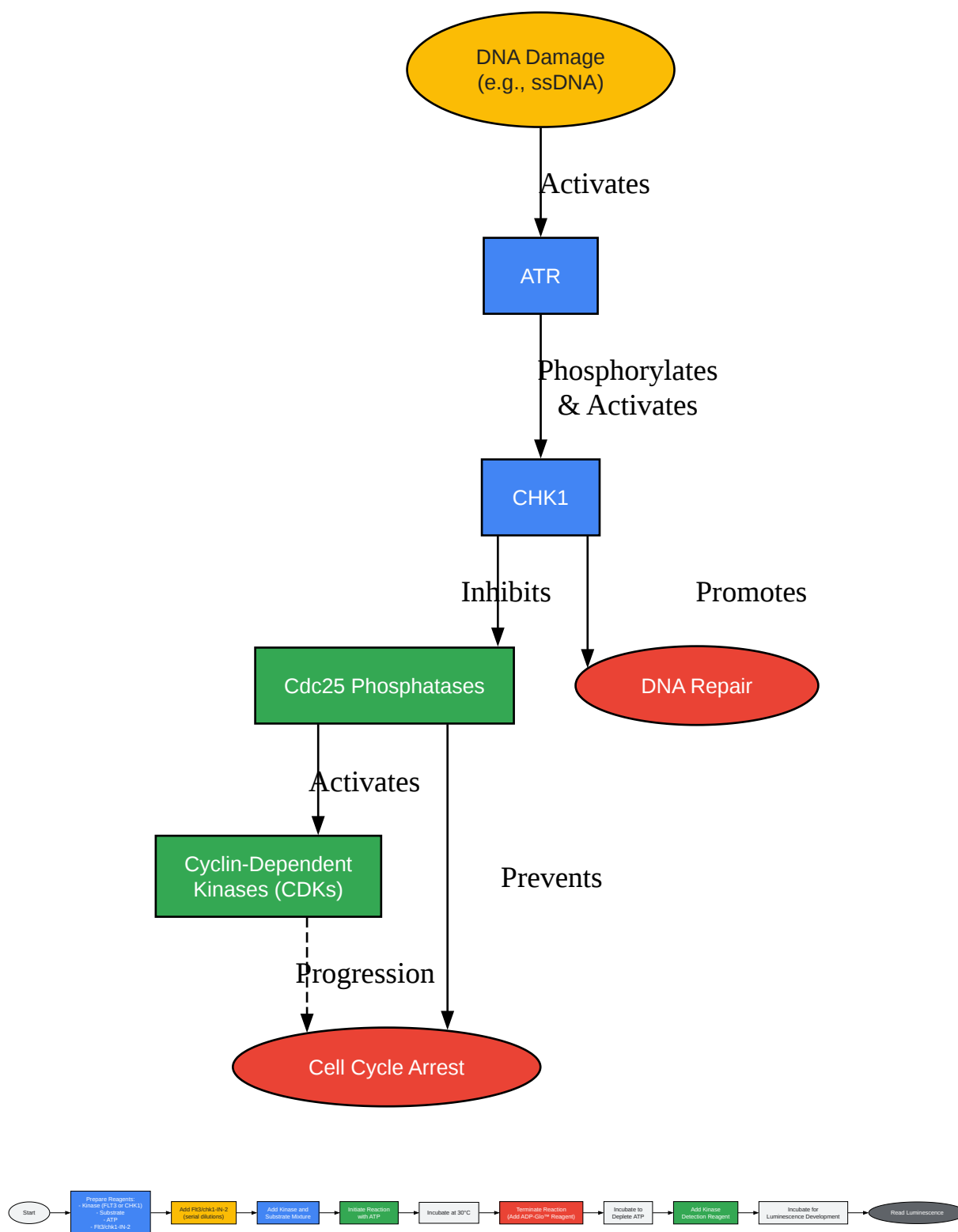
Kinase Target	IC50 (nM)
CHK1	25.63
FLT3-WT	16.39
FLT3-D835Y	22.80

Data sourced from MedChemExpress.[\[6\]](#)

## Signaling Pathways

To understand the context of **Flt3/chk1-IN-2** activity, it is essential to visualize the signaling pathways in which FLT3 and CHK1 are involved.





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